Phenyl vinyl sulfone

Description

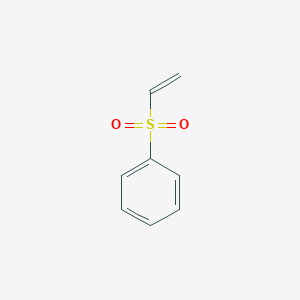

Structure

3D Structure

Properties

IUPAC Name |

ethenylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTPZISIAWDGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203903 | |

| Record name | Phenyl vinyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5535-48-8 | |

| Record name | Phenyl vinyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5535-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl vinyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005535488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl vinyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl vinyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl vinyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL VINYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31973457VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenyl Vinyl Sulfone: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the chemical properties, structure, reactivity, and biological significance of phenyl vinyl sulfone, a versatile compound in organic synthesis and drug discovery.

Introduction

This compound (PVS) is a synthetic organic compound featuring a vinyl group attached to a phenylsulfonyl moiety. This unique structure imparts a high degree of reactivity, making it a valuable building block in a variety of chemical transformations. Its utility extends from being a versatile reagent in academic research to a key intermediate in the synthesis of pharmaceuticals and advanced materials. For drug development professionals, PVS is of particular interest due to its function as a potent and irreversible inhibitor of cysteine proteases, a class of enzymes implicated in numerous disease states. This guide provides a detailed overview of the core chemical and physical properties of this compound, its structural characteristics, key experimental protocols, and its mechanism of action in biological systems.

Chemical Structure and Identification

The structural identity of this compound is well-defined by its systematic nomenclature and various chemical identifiers. These are crucial for accurate documentation and retrieval of information in chemical databases.

| Identifier | Value |

| IUPAC Name | ethenylsulfonylbenzene[1] |

| CAS Number | 5535-48-8[2] |

| Molecular Formula | C₈H₈O₂S[1] |

| SMILES | C=CS(=O)(=O)C1=CC=CC=C1[1] |

| InChI | InChI=1S/C8H8O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2 |

| InChIKey | UJTPZISIAWDGFF-UHFFFAOYSA-N |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, application in reactions, and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 168.21 g/mol | [1] |

| Appearance | White to off-white or tan crystalline powder/solid | [2][3] |

| Melting Point | 67-69 °C (lit.) | [2] |

| Boiling Point | 267.16°C (rough estimate) | [4] |

| Density | 1.2660 g/cm³ (rough estimate) | [4] |

| Solubility | Soluble in most common organic solvents. | [2] |

| logP | 1.11 | [5] |

Note: The boiling point and density are estimated values and should be used with caution. Experimental verification is recommended for precise applications.

Spectroscopic Data

Spectroscopic data are fundamental for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, δ): 7.85 (m, 2H, aromatic), 7.55 (m, 3H, aromatic), 6.75 (dd, 1H, J = 10 and 17 Hz, olefinic), 6.33 (d, 1H, J = 17 Hz, olefinic), 5.96 (d, 1H, J = 10 Hz, olefinic).[6]

-

¹³C NMR: The carbon spectrum provides further confirmation of the molecular structure. A representative spectrum can be found in various chemical databases.[7]

Infrared (IR) Spectroscopy

-

IR (CHCl₃, cm⁻¹): 3020, 1445, 1380, 1315, 1145, 1080, and 965.[6] The strong absorptions at approximately 1315 cm⁻¹ and 1145 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfone group, respectively.

Mass Spectrometry (MS)

-

GC-MS: The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 168, corresponding to its molecular weight.[1] Key fragmentation patterns include the loss of the vinyl group and cleavage of the phenyl-sulfur bond.

Chemical Reactivity and Synthetic Applications

This compound's reactivity is dominated by the electrophilic nature of its carbon-carbon double bond, which is activated by the strongly electron-withdrawing phenylsulfonyl group. This makes it an excellent substrate for a variety of nucleophilic and cycloaddition reactions.

Michael Addition

This compound is a highly effective Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles, including thiols, amines, and carbanions. This reaction is a cornerstone of its synthetic utility.

This protocol describes a general procedure for the base-catalyzed Michael addition of a thiol to this compound.

Materials:

-

This compound

-

Thiol (e.g., thiophenol)

-

Triethylamine (Et₃N) or another suitable base

-

Solvent (e.g., dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), or acetonitrile)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in the chosen solvent.

-

Add the thiol (1-1.2 equivalents) to the solution.

-

Add a catalytic amount of triethylamine (e.g., 0.1 equivalents).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl) to neutralize the base.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Caption: General workflow for the Michael addition reaction of this compound.

Diels-Alder Reaction

As a dienophile, this compound participates in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. The phenylsulfonyl group can often be removed reductively in subsequent steps, making this compound a useful acetylene or ethylene equivalent in organic synthesis.[6]

This protocol outlines a typical procedure for the Diels-Alder reaction between this compound and cyclopentadiene.

Materials:

-

This compound

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Solvent (e.g., toluene or xylene)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add freshly cracked cyclopentadiene (1.1-1.5 equivalents) to the cooled solution. Caution: Cyclopentadiene dimerizes at room temperature, so it should be used shortly after preparation.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product, a mixture of endo and exo isomers, can be purified by column chromatography on silica gel or by recrystallization.

Caption: Schematic of the Diels-Alder reaction involving this compound.

Biological Activity and Mechanism of Action

This compound and its derivatives have garnered significant attention in medicinal chemistry, primarily as inhibitors of cysteine proteases.

Cysteine Protease Inhibition

This compound acts as an irreversible inhibitor of cysteine proteases, such as cathepsins.[4][8] The mechanism of inhibition involves a covalent modification of the active site cysteine residue. The catalytic cysteine thiolate attacks the β-carbon of the vinyl group in a Michael-type addition, forming a stable thioether linkage. This covalent bond formation permanently inactivates the enzyme.

Caption: Covalent inhibition of a cysteine protease by this compound.

Impact on Signaling Pathways

The inhibition of specific cysteine proteases by this compound can have significant downstream effects on various cellular signaling pathways.

-

Inflammation and Immunity: Cathepsins play crucial roles in inflammatory and immune responses. For instance, cathepsin S is involved in antigen presentation. Inhibition of cathepsins by vinyl sulfones can modulate these pathways.[9] this compound derivatives have also been investigated as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system, thereby reducing the release of pro-inflammatory cytokines like IL-1β.[10]

-

Neuroprotection: The inhibition of cathepsin S by a vinyl sulfone inhibitor has been shown to have neuroprotective effects in a mouse model of traumatic brain injury by reducing inflammation and neuronal degeneration.[1]

-

NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some studies suggest that the anti-inflammatory effects of cysteine protease inhibitors may be mediated, in part, through the modulation of the NF-κB pathway.[11] The degradation of IκB, an inhibitor of NF-κB, is a proteasome-dependent process, and while this compound primarily targets cysteine proteases, the intricate crosstalk between different proteolytic systems suggests a potential indirect influence on NF-κB signaling.

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This compound is a versatile and powerful tool in the arsenal of chemists and pharmacologists. Its well-defined chemical properties and predictable reactivity make it an ideal substrate for constructing complex molecular architectures. For researchers in drug development, its ability to irreversibly inhibit cysteine proteases offers a promising avenue for the design of novel therapeutics for a range of diseases, from parasitic infections to inflammatory disorders and neurodegenerative conditions. A thorough understanding of its chemical behavior and biological mechanism of action, as detailed in this guide, is paramount for harnessing its full potential in future research and development endeavors.

References

- 1. Inhibition of cathepsin S produces neuroprotective effects after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound 99 5535-48-8 [sigmaaldrich.com]

- 3. This compound, 99+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Synthesis and kinetic evaluation of ethyl acrylate and vinyl sulfone derived inhibitors for human cysteine cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound(5535-48-8) 13C NMR spectrum [chemicalbook.com]

- 8. Novel peptidyl aryl vinyl sulfones as highly potent and selective inhibitors of cathepsins L and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and biological evaluation of this compound based NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of NFKB signaling retards eosinophilic dermatitis in SHARPIN-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Phenyl Vinyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and purification of phenyl vinyl sulfone, a valuable reagent in organic synthesis, particularly in Michael additions and cycloaddition reactions. The document details established experimental protocols, presents quantitative data in a comparative format, and includes graphical representations of the synthetic and purification workflows.

Synthetic Methodologies

The synthesis of this compound is predominantly achieved through two principal routes: the oxidation of phenyl vinyl sulfide and the elimination reaction of a suitable precursor, such as 2-chloroethyl phenyl sulfone.

Oxidation of Phenyl Vinyl Sulfide

This is a widely utilized and reliable method for the preparation of this compound.[1][2] It involves the oxidation of the sulfide to the corresponding sulfone using a strong oxidizing agent, typically hydrogen peroxide in glacial acetic acid.[1][2]

-

Reaction Setup: In a 250-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, addition funnel, and a thermometer, dissolve 19.7 g (0.145 mol) of phenyl vinyl sulfide in 70 mL of glacial acetic acid.[1]

-

Addition of Oxidant: Slowly add 56 mL of 30% hydrogen peroxide (0.5 mol) through the addition funnel. The rate of addition should be controlled to maintain the reaction temperature at approximately 70°C.[1]

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 20 minutes.[1]

-

Workup: Cool the mixture and transfer it to a separatory funnel containing 150 mL of ether and 200 mL of water. Separate the organic layer, wash it sequentially with 50 mL of water and 50 mL of brine.[1]

-

Isolation: Concentrate the organic phase under reduced pressure (70°C/0.3 mm) for 3 hours to yield the crude this compound as a colorless solid.[1]

The necessary precursor, phenyl vinyl sulfide, can be synthesized from thiophenol and 1,2-dibromoethane.

-

Preparation of Sodium Ethoxide: In a 1-L, three-necked, round-bottomed flask under a nitrogen atmosphere, add 23 g (1 g-atom) of sodium metal, cut into small pieces, to 400 mL of ethanol with stirring.[1]

-

Formation of Sodium Thiophenoxide: Once all the sodium has reacted to form sodium ethoxide, add 110 g (1 mol) of benzenethiol over 15-20 minutes.[1]

-

Reaction with 1,2-Dibromoethane: Transfer the resulting sodium thiophenoxide solution via cannula to a stirred solution of 272 g (1.45 mol) of 1,2-dibromoethane in 28 mL of ethanol over 45 minutes, maintaining the temperature at 25-30°C with an ice bath.[1]

-

Elimination Reaction: After the addition, add a solution of sodium ethoxide (prepared from 40 g of sodium in 800 mL of ethanol) and stir the mixture at reflux for 8 hours.[1]

-

Workup and Isolation: Cool the reaction mixture and add 750 mL of benzene and 750 mL of water. Separate the organic layer, wash it with water and brine, and concentrate it by rotary evaporation. The resulting oil is distilled to give phenyl vinyl sulfide.[1]

Elimination Reaction of 2-Chloroethyl Phenyl Sulfone

An alternative route involves the dehydrochlorination of 2-chloroethyl phenyl sulfone using a base. This method can produce high-purity this compound without the need for extensive purification.[3]

-

Reaction Setup: Dissolve 20.0 g of 2-chloroethyl phenyl sulfone in 200 mL of ethyl acetate in a flask with stirring and cool to 0°C using an ice-water bath.[3]

-

Addition of Base: Slowly add 15.1 mL of diisopropylamine, ensuring the internal temperature does not exceed 15°C. The addition should take approximately 30 minutes.[3]

-

Reaction Completion: Maintain the reaction mixture at 0-10°C with stirring for 12 hours.[3]

-

Workup: Add 50 mL of water and stir. Wash the organic layer sequentially with 25 mL of dilute hydrochloric acid and 25 mL of saturated sodium chloride solution.[3]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the product as an off-white waxy solid.[3]

Data Presentation

The following tables summarize the quantitative data for the described synthetic methods.

Table 1: Synthesis of this compound via Oxidation of Phenyl Vinyl Sulfide

| Parameter | Value | Reference |

| Starting Material | Phenyl Vinyl Sulfide | [1] |

| Yield | 74-78% | [1] |

| Melting Point (crude) | 64-65°C | [1] |

| Melting Point (recrystallized) | 66-67°C | [1] |

Table 2: Synthesis of this compound via Elimination Reaction

| Parameter | Value | Reference |

| Starting Material | 2-Chloroethyl Phenyl Sulfone | [3] |

| Yield | 100% (crude) | [3] |

| HPLC Purity | 99.4% | [3] |

| Melting Point | 66-68°C | [3] |

Purification

The primary method for the purification of this compound is recrystallization. For analytical purposes, High-Performance Liquid Chromatography (HPLC) can be employed.

Recrystallization

This is an effective technique for purifying the crude product obtained from the oxidation of phenyl vinyl sulfide.

-

Solvent Selection: Hexane is a suitable solvent for the recrystallization of this compound.[1]

-

Procedure: Dissolve the crude solid in a minimal amount of hot hexane. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the colorless crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.[1]

Column Chromatography

While often not necessary for the methods described, column chromatography can be used for the purification of this compound, especially if significant impurities are present. A typical stationary phase is silica gel, with an eluent system of hexane and ethyl acetate.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of this compound. A reverse-phase method can be utilized with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[5]

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

Caption: Synthesis of this compound via Oxidation.

Caption: Synthesis of this compound via Elimination.

Caption: General Purification Workflow for this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of this compound and sulfoxide - Chempedia - LookChem [lookchem.com]

- 3. CN102126995A - Improved preparation process of this compound - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Phenyl Vinyl Sulfone: An In-Depth Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenyl vinyl sulfone (PVS) and its derivatives have emerged as a significant class of compounds in chemical biology and drug discovery, primarily functioning as mechanism-based irreversible inhibitors of a range of protein targets. The core of their biological activity lies in the electrophilic nature of the vinyl group, which acts as a Michael acceptor for nucleophilic amino acid residues within protein active sites. This interaction leads to the formation of a stable, covalent bond, resulting in the irreversible inactivation of the target protein. While cysteine residues are the most prominent targets, reactivity with lysine, histidine, and even threonine has been documented, highlighting the versatility and potential for broad applications of this chemical scaffold. This guide provides a comprehensive overview of the mechanism of action, kinetic data, experimental methodologies, and affected signaling pathways associated with this compound in biological systems.

Core Mechanism of Action: Covalent Modification via Michael Addition

The primary mechanism of action for this compound in biological systems is the irreversible covalent modification of nucleophilic amino acid residues through a Michael-type addition reaction.[1][2][3] The electron-withdrawing sulfonyl group polarizes the double bond of the vinyl moiety, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.

The most common target for this covalent modification is the sulfhydryl group of a cysteine residue, particularly the highly reactive thiolate anion (Cys-S⁻) found in the active sites of many enzymes, such as cysteine proteases and protein tyrosine phosphatases (PTPs).[1][2][4][5][6] The low pKa of these active site cysteines enhances their nucleophilicity, facilitating the attack on the vinyl group of PVS.

While cysteine is the predominant target, other nucleophilic residues can also be modified by vinyl sulfones, including the ε-amino group of lysine and the imidazole ring of histidine.[2][7] The pH of the cellular environment can influence the reactivity towards these secondary targets.[2] Additionally, some studies have reported the targeting of the hydroxyl group of threonine residues within the active sites of proteasomes.[2][3] A novel "pre-vinylsulfone" strategy has also been developed to specifically target histidine residues in enzymes like carbonic anhydrase IX.[8][9]

The general mechanism can be summarized as follows:

-

Non-covalent Binding: Initially, the this compound molecule reversibly binds to the active site of the target protein. The phenyl group often contributes to this binding through hydrophobic interactions, providing a degree of specificity.[1]

-

Nucleophilic Attack: A deprotonated, nucleophilic amino acid residue in the active site attacks the terminal carbon of the vinyl group.

-

Covalent Adduct Formation: This attack results in the formation of a stable, irreversible covalent thioether (in the case of cysteine), amine (in the case of lysine), or other covalent linkage between the inhibitor and the enzyme.

This irreversible inactivation of the target protein disrupts its catalytic function, leading to downstream effects on cellular signaling pathways and physiological processes.

Key Biological Targets and Therapeutic Potential

The ability of this compound and its derivatives to covalently modify key enzymes has led to their investigation as therapeutic agents and chemical probes for a variety of diseases.

Cysteine Proteases

Vinyl sulfones are well-established as potent inhibitors of cysteine proteases.[4][5][6] These enzymes play crucial roles in the life cycles of various parasites, making them attractive drug targets. For instance, peptidyl vinyl sulfones have been developed as inhibitors of cruzain from Trypanosoma cruzi (the causative agent of Chagas disease) and rhodesain from Trypanosoma brucei rhodesiense (the causative agent of African trypanosomiasis).[6] Similarly, falcipain-2 and -3, cysteine proteases from Plasmodium falciparum (the parasite responsible for malaria), are also targeted by vinyl sulfone inhibitors.[6][10]

Protein Tyrosine Phosphatases (PTPs)

This compound and phenyl vinyl sulfonate have been characterized as mechanism-based inactivators of a broad range of PTPs.[1] PTPs are critical regulators of signal transduction pathways, and their dysregulation is implicated in numerous diseases, including cancer and diabetes. The phenyl group of PVS acts as a phosphotyrosine mimetic, directing the inhibitor to the PTP active site where the vinyl group can react with the catalytic cysteine.[1]

The Proteasome

Peptide vinyl sulfones have been shown to be irreversible inhibitors of the proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[2][3][11] By targeting the catalytic threonine residues in the proteasome's active sites, these inhibitors can disrupt protein homeostasis and induce apoptosis, a mechanism that is exploited in cancer therapy.[2][3]

Other Targets

The versatility of the vinyl sulfone warhead has led to its application in targeting other enzymes and pathways:

-

Nuclear Factor-kappa B (NF-κB) Signaling: The compound BAY 11-7085, which contains a vinyl sulfone moiety, is a known inhibitor of NF-κB activation, a key pathway in inflammation.[12][13]

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Certain vinyl sulfone derivatives have been identified as activators of the Nrf2 pathway, which plays a crucial role in the cellular defense against oxidative stress.[14]

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: While the primary interaction may be non-covalent, vinyl sulfone derivatives have been investigated as inhibitors of EGFR tyrosine kinase, a key target in cancer therapy.[15]

-

Sortase A: This bacterial enzyme, involved in anchoring virulence factors to the cell wall, is also a target of vinyl sulfone inhibitors.[16]

Quantitative Data on this compound Activity

The inhibitory potency of this compound and its derivatives is typically quantified through various kinetic parameters. The following tables summarize key quantitative data from the literature.

| Target Enzyme | Inhibitor | kobs (s⁻¹) | kinact/Ki (M⁻¹s⁻¹) | IC₅₀ (nM) | Ki (µM) | ki (min⁻¹) | Reference(s) |

| Protein Tyrosine Phosphatases (PTPs) | |||||||

| HePTP | Phenyl Vinyl Sulfonate (PVSN) | 0.041 | - | - | - | - | [1] |

| YopH | Phenyl Vinyl Sulfonate (PVSN) | 0.0013 | - | - | - | - | [1] |

| PTP1B | Phenyl Vinyl Sulfonate (PVSN) | 0.0013 | - | - | - | - | [1] |

| DEP1 | Phenyl Vinyl Sulfonate (PVSN) | 0.0013 | - | - | - | - | [1] |

| Low Molecular Weight PTP | Phenyl Vinyl Sulfonate (PVSN) | 0.0013 | - | - | - | - | [1] |

| Cysteine Proteases | |||||||

| Chikungunya nsP2 Cysteine Protease | Isoxazole vinyl sulfone (RA-0003022) | - | 6000 | - | - | - | [12] |

| Chikungunya nsP2 Cysteine Protease | Heterocyclic β-aminomethyl vinyl sulfone (RA-0002034) | - | - | 60 | - | - | [17] |

| EGFR Tyrosine Kinase | |||||||

| EGFR-TK | VF16 (a vinyl sulfone derivative) | - | - | 7.85 | - | - | [15] |

| Sortase A | |||||||

| Sortase A | Peptidomimetic vinyl sulfone | - | - | - | 9 | 4 x 10⁻⁴ | [16] |

Experimental Protocols

The study of this compound's mechanism of action involves a variety of experimental techniques, from organic synthesis to biochemical and cellular assays.

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from phenyl vinyl sulfide.[18][19]

-

Synthesis of Phenyl Vinyl Sulfide: Phenyl vinyl sulfide can be prepared by the reaction of thiophenol with 1,2-dibromoethane in the presence of a base like sodium ethoxide.[18][20]

-

Oxidation to this compound: The resulting phenyl vinyl sulfide is then oxidized to this compound using an oxidizing agent such as hydrogen peroxide in glacial acetic acid.[18][19]

Kinetic Characterization of Enzyme Inactivation

To determine the potency and mechanism of inhibition, time- and concentration-dependent enzyme inactivation assays are performed.[1][16]

-

Objective: To measure the rate of irreversible inactivation of the target enzyme by the vinyl sulfone inhibitor.

-

General Procedure:

-

The target enzyme is pre-incubated with various concentrations of the this compound inhibitor for different time intervals.

-

At each time point, an aliquot of the enzyme-inhibitor mixture is withdrawn and diluted into a solution containing a fluorogenic or chromogenic substrate for the enzyme.

-

The residual enzyme activity is measured by monitoring the rate of substrate hydrolysis.

-

The observed rate of inactivation (k_obs) is determined for each inhibitor concentration by plotting the natural logarithm of the residual enzyme activity against the pre-incubation time.

-

The inactivation rate constant (k_inact) and the inhibitor dissociation constant (K_i) are then determined by plotting k_obs against the inhibitor concentration.

-

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry is a crucial technique to confirm the formation of a covalent adduct between the this compound inhibitor and the target protein.[1]

-

Objective: To determine the precise mass of the modified protein and identify the site of modification.

-

General Procedure:

-

The target protein is incubated with the this compound inhibitor to allow for covalent modification.

-

The protein-inhibitor complex is then analyzed by electrospray ionization mass spectrometry (ESI-MS) to measure the molecular weight of the intact complex. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent binding.

-

To identify the specific amino acid residue that has been modified, the protein-inhibitor complex is subjected to proteolytic digestion (e.g., with trypsin).

-

The resulting peptide fragments are analyzed by tandem mass spectrometry (MS/MS). The fragmentation pattern of the modified peptide will reveal the exact site of covalent attachment.

-

Cell Viability Assays

To assess the cytotoxic effects of this compound derivatives on cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used.[21]

-

Objective: To determine the concentration of the compound that reduces cell viability by 50% (IC₅₀).

-

General Procedure:

-

Cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the this compound compound for a specified period (e.g., 24 hours).

-

After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

-

The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined from the dose-response curve.

-

Visualizing the Molecular Interactions and Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key mechanisms and workflows.

Caption: Mechanism of irreversible inhibition by this compound via Michael addition.

Caption: Impact of this compound on Protein Tyrosine Phosphatase signaling.

Caption: General experimental workflow for studying this compound inhibitors.

Conclusion

This compound represents a versatile and potent electrophilic "warhead" for the design of covalent inhibitors. Its mechanism of action, centered on the Michael addition with nucleophilic residues, has been effectively leveraged to target a diverse array of enzymes implicated in various diseases. The well-defined reactivity, coupled with the potential for synthetic modification to enhance potency and selectivity, ensures that this compound and its analogs will continue to be valuable tools in drug discovery and chemical biology research. A thorough understanding of its mechanism of action, as detailed in this guide, is paramount for the rational design of next-generation covalent therapeutics.

References

- 1. Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Covalent Enzyme Inhibitors Using Virtual Docking of Covalent Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vinyl Sulfones - Enamine [enamine.net]

- 8. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX [elifesciences.org]

- 9. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enantioselective Synthesis of γ-Phenyl-γ-amino Vinyl Phosphonates and Sulfones and Their Application to the Synthesis of Novel Highly Potent Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antioxidant, Anti-inflammatory, and Neuroprotective Effects of Novel Vinyl Sulfonate Compounds as Nrf2 Activator - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Synthesis of this compound and sulfoxide - Chempedia - LookChem [lookchem.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Unraveling the photophysical characteristics and biological applications of vinyl sulfones as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]

Dienophilic Properties of Phenyl Vinyl Sulfone in Diels-Alder Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dienophilic properties of phenyl vinyl sulfone in Diels-Alder reactions. This compound is a moderately reactive but highly versatile dienophile, valued for its ability to form stable cyclohexene adducts that can be further elaborated into complex molecular architectures.[1] This guide details its reactivity, selectivity, and provides experimental protocols for its use in synthetic organic chemistry.

Core Concepts: this compound as a Dienophile

The electron-withdrawing nature of the phenylsulfonyl group activates the vinyl moiety of this compound, making it a competent dienophile in [4+2] cycloaddition reactions.[1] Its reactivity allows for Diels-Alder reactions with a variety of dienes under thermal or Lewis acid-catalyzed conditions. The resulting sulfonyl-functionalized cyclohexene adducts are valuable intermediates, as the sulfonyl group can be eliminated or transformed, effectively making this compound a synthetic equivalent for acetylene or ethylene in cycloaddition reactions.[1]

Quantitative Data Presentation

The following tables summarize quantitative data for the Diels-Alder reaction of this compound with representative dienes.

Table 1: Diels-Alder Reaction of this compound with Cyclopentadiene

| Diene | Reaction Conditions | Solvent | Yield (%) | endo:exo Ratio | Reference |

| Cyclopentadiene | Sealed tube, 185°C | None | High (not specified) | 70:30 (calculated) | [2] |

| Cyclopentadiene | Not specified | Not specified | Not specified | 66:34 (experimental) | [2] |

Table 2: Diels-Alder Reactions with Other Dienes (Qualitative and Limited Data)

| Diene | Reaction Type | Notes | Reference |

| Danishefsky's Diene | Thermal | Ready cycloaddition, used in a protocol for regiospecific γ-alkylation of 2-cyclohexenones. | [1] |

| Furan | Thermal | Reaction is reversible; adducts can be used in ring-opening metathesis polymerization. | |

| Pyrone Derivatives | Catalytic | Enantio- and regioselective reaction used in the total synthesis of (+)-cavicularin. | [3] |

| Anthracene Derivatives | Thermal | Reaction occurs, but specific quantitative data for this compound is not readily available. | |

| Isoprene | Thermal | Expected to show regioselectivity due to the unsymmetrical nature of the diene. | |

| 2,3-Dimethyl-1,3-butadiene | Thermal | Reaction is expected to proceed, but specific quantitative data is not readily available. |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from Organic Syntheses.[1]

Procedure:

-

In a 250-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, addition funnel, and thermometer, dissolve 19.7 g (0.145 mol) of phenyl vinyl sulfide in 70 mL of glacial acetic acid.

-

Slowly add 56 mL (0.5 mol) of 30% hydrogen peroxide at a rate that maintains the reaction temperature at 70°C.

-

After the addition is complete, heat the reaction mixture at reflux for 20 minutes.

-

Cool the mixture and add 150 mL of ether and 200 mL of water.

-

Separate the organic phase, wash it with 50 mL of water and 50 mL of brine.

-

Concentrate the organic phase under reduced pressure (70°C/0.3 mm) for 3 hours to yield 18–19 g (74–78%) of this compound as a colorless solid (mp 64–65°C).

-

(Optional) Recrystallize the solid from hexane to obtain colorless crystals (mp 66–67°C).

General Procedure for Diels-Alder Reaction with Cyclopentadiene

This is a general procedure based on typical conditions for Diels-Alder reactions involving cyclopentadiene.

Procedure:

-

Freshly crack dicyclopentadiene by heating it to ~180°C and collecting the cyclopentadiene monomer by distillation. Keep the monomer cold.

-

In a sealed tube or a round-bottom flask with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., toluene, xylene, or neat if the reaction is conducted at high temperature).

-

Add freshly distilled cyclopentadiene (1.1 to 1.5 equivalents).

-

Heat the reaction mixture at the desired temperature (e.g., 80-185°C) for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting adducts by column chromatography on silica gel to separate the endo and exo isomers.

-

Characterize the products by NMR spectroscopy to determine the endo:exo ratio.

Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows discussed in this guide.

Regio- and Stereoselectivity

Regioselectivity

When this compound reacts with an unsymmetrical diene, two regioisomeric products are possible. The regiochemical outcome is governed by the electronic properties of the diene and the dienophile. Generally, the reaction favors the formation of the "ortho" or "para" adducts due to the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). For instance, in the reaction with isoprene (1-methyl-1,3-butadiene), the major product is expected to be the "para" adduct, where the methyl group of the diene and the phenylsulfonyl group of the dienophile are in a 1,4-relationship on the newly formed cyclohexene ring.

Stereoselectivity

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product. With cyclic dienes, such as cyclopentadiene, the formation of two diastereomeric products, the endo and exo adducts, is possible. The endo product is often the kinetically favored product due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi system of the diene in the transition state. However, the exo product is typically the thermodynamically more stable isomer. The ratio of endo to exo products can be influenced by reaction temperature, with higher temperatures often favoring the formation of the thermodynamic exo product. For the reaction of this compound with cyclopentadiene, a preference for the endo adduct is observed under kinetic control.[2]

Conclusion

This compound is a valuable dienophile for the construction of functionalized six-membered rings via the Diels-Alder reaction. Its moderate reactivity can be overcome by thermal conditions or Lewis acid catalysis. The resulting sulfonylated cyclohexene adducts are versatile intermediates in organic synthesis. Understanding the factors that control the reactivity, regioselectivity, and stereoselectivity of these reactions is crucial for their successful application in the synthesis of complex target molecules in academic and industrial research, including drug development.

References

Phenyl Vinyl Sulfone: A Technical Guide to its Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Understanding: Qualitative Solubility

Phenyl vinyl sulfone is widely reported to be soluble in most common organic solvents.[1][2][3][4][5][6][7][8][9] This general solubility is a critical attribute for its application in a variety of chemical reactions, including cycloadditions and as a Michael acceptor. However, specific quantitative data, such as grams per liter or moles per liter at defined temperatures, is not extensively documented in readily accessible chemical literature.

For practical laboratory applications, this high solubility in organic solvents indicates that this compound can be effectively used in a range of reaction media. The table below provides a qualitative summary based on available information.

Table 1: Qualitative Solubility of this compound

| Solvent Family | Specific Solvents | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Generally Soluble |

| Ketones | Acetone | Generally Soluble |

| Halogenated | Dichloromethane, Chloroform | Generally Soluble |

| Ethers | Diethyl ether, Tetrahydrofuran | Generally Soluble |

| Esters | Ethyl acetate | Generally Soluble |

| Aromatics | Toluene, Benzene | Generally Soluble |

| Amides | Dimethylformamide (DMF) | Generally Soluble |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Generally Soluble |

| Non-polar | Hexane | Likely Soluble |

| Aqueous | Water | Expected to be poorly soluble |

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound in a specific solvent, a standardized experimental protocol is necessary. The following method is a general guideline that can be adapted for various laboratory settings.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected laboratory solvent

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

Phase Separation: After equilibration, carefully remove the vial from the shaker. Allow the undissolved solid to settle.

-

Sample Extraction: Using a pipette, carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the solution using a syringe filter into a clean, dry vial.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

-

Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the precise concentration of this compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

References

- 1. 苯基乙烯基砜 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. This compound, 99+% | Fisher Scientific [fishersci.ca]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. This compound | 5535-48-8 [chemicalbook.com]

- 6. 5535-48-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 8. Phenyl-vinylsulfon 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 5535-48-8 [amp.chemicalbook.com]

Spectroscopic Profile of Phenyl Vinyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for phenyl vinyl sulfone (C₈H₈O₂S), a versatile reagent in organic synthesis. The information presented herein is intended to support identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.93 - 7.90 | m | 2H, ortho-Ar-H | |

| 7.69 - 7.65 | m | 1H, para-Ar-H | |

| 7.58 - 7.54 | m | 2H, meta-Ar-H | |

| 6.70 | dd | 16.6, 9.8 | 1H, -SO₂-CH=CH₂ |

| 6.40 | d | 16.6 | 1H, cis-SO₂-CH=CH₂ |

| 5.99 | d | 9.8 | 1H, trans-SO₂-CH=CH₂ |

| Solvent: CDCl₃. The full spectrum can be viewed with a free account on SpectraBase.[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 140.4 | Ar-C (ipso) |

| 138.2 | -SO₂-C H=CH₂ |

| 133.5 | Ar-C (para) |

| 129.3 | Ar-C (meta) |

| 128.9 | -SO₂-CH=C H₂ |

| 127.5 | Ar-C (ortho) |

| Note: Specific data can be found on ChemicalBook and SpectraBase.[2][3] |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | C-H stretch (aromatic) | |

| 1620 | C=C stretch (vinyl) | |

| 1320 | Strong | S=O stretch (asymmetric) |

| 1150 | Strong | S=O stretch (symmetric) |

| 970 | =C-H bend (vinyl) | |

| Technique: Attenuated Total Reflectance (ATR) or as a film cast from chloroform.[4][5] |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 168 | [M]⁺ (Molecular Ion) | |

| 141 | [M - C₂H₃]⁺ | |

| 91 | [C₆H₅S]⁺ | |

| 77 | [C₆H₅]⁺ | |

| Note: Fragmentation patterns can be viewed on databases such as SpectraBase.[6] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[7]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer.[7] A standard pulse sequence is used with a sufficient relaxation delay (typically 1-5 seconds) to ensure accurate integration.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[8] A relaxation delay of at least five times the T1 of the slowest relaxing signal is crucial for quantitative analysis.[9]

-

Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the solvent peak for ¹³C (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of solid this compound directly onto the diamond crystal of the ATR accessory.[10] Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

Sample Preparation (Thin Film): Dissolve a small amount of this compound in a volatile solvent such as chloroform.[5] Cast a thin film of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate completely.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.[11] Collect a background spectrum of the empty ATR crystal or salt plate before running the sample.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile organic solvent like methanol or acetonitrile.[12]

-

Ionization: Introduce the sample into the mass spectrometer. Electron impact (EI) is a common ionization method for this type of molecule.[13]

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).[14]

-

Detection: A detector records the abundance of each ion, generating a mass spectrum. The data provides the molecular weight and information about the fragmentation pattern of the molecule.[13]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound(5535-48-8) 13C NMR spectrum [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound | C8H8O2S | CID 79664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. community.wvu.edu [community.wvu.edu]

- 11. Experimental Design [web.mit.edu]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. fiveable.me [fiveable.me]

Phenyl Vinyl Sulfone: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl vinyl sulfone (PVS) has emerged as a highly versatile and valuable building block in organic synthesis. Its unique electronic properties, arising from the strongly electron-withdrawing phenylsulfonyl group conjugated to a vinyl moiety, render it an exceptional Michael acceptor and a reactive dienophile in cycloaddition reactions. This technical guide provides a comprehensive overview of the core applications of this compound, including its role in carbon-carbon and carbon-heteroatom bond formation, the synthesis of complex carbocyclic and heterocyclic scaffolds, and its utility in polymer chemistry and drug discovery. Detailed experimental protocols for key transformations, quantitative data summaries, and mechanistic visualizations are presented to facilitate its practical application in the laboratory.

Introduction

This compound, with the chemical structure C₆H₅SO₂CH=CH₂, is a crystalline solid that has garnered significant attention in the field of organic chemistry.[1] Its synthetic utility is primarily attributed to the high reactivity of the double bond, which is strongly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent sulfonyl group. This inherent reactivity makes PVS a powerful tool for the construction of a diverse array of organic molecules.[2] This guide will delve into the fundamental reactivity of PVS and showcase its application in various synthetic contexts.

Physicochemical and Spectroscopic Properties

This compound is typically an off-white or tan powder.[3] Key physical and spectroscopic data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂S | [2] |

| Molecular Weight | 168.21 g/mol | [4] |

| Melting Point | 66–69 °C | [1][2] |

| Boiling Point | 105–110 °C (1.5 mmHg) | [2] |

| Solubility | Soluble in most common organic solvents | [1] |

| ¹H NMR (CDCl₃, δ) | ||

| Hα (trans to SO₂) | 5.96 (d, J = 10 Hz) | [2] |

| Hα (cis to SO₂) | 6.33 (d, J = 17 Hz) | [2] |

| Hβ | 6.75 (dd, J = 10, 17 Hz) | [2] |

| Aromatic | 7.55 (m, 3H), 7.85 (m, 2H) | [2] |

| ¹³C NMR (CDCl₃, δ) | 127.8, 127.9, 129.3, 133.6, 138.3 | [5] |

| IR (CHCl₃, cm⁻¹) | 3020, 1445, 1380, 1315, 1145, 1080, 965 | [2] |

Key Applications in Organic Synthesis

The synthetic versatility of this compound is demonstrated in a wide range of organic transformations.

Michael Addition Reactions

This compound is an excellent Michael acceptor, readily reacting with a wide variety of nucleophiles, including thiols, amines, and carbanions.[2] This reactivity provides a reliable method for the formation of new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: Michael Addition of a Thiol to this compound

This protocol describes a general procedure for the conjugate addition of a thiol to this compound.

Materials:

-

This compound

-

Thiol (e.g., 2-phenylethanethiol)

-

Base catalyst (e.g., triethylamine, DBU)

-

Solvent (e.g., Dichloromethane, THF, DMF)

-

Standard laboratory glassware and stirring apparatus

-

Thin Layer Chromatography (TLC) supplies

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in the chosen solvent.

-

Add the thiol (1.0-1.2 eq.) to the solution.

-

Add a catalytic amount of the base (0.1 eq.).

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.

Expected Yield: Yields for this type of reaction are generally high, often exceeding 90%.

The mechanism of the base-catalyzed thia-Michael addition is depicted in the following diagram.

Caption: Mechanism of the base-catalyzed thia-Michael addition to this compound.

Diels-Alder Reactions

As a moderately reactive dienophile, this compound participates in [4+2] cycloaddition reactions with various dienes to form six-membered rings.[2] The resulting adducts can be further manipulated, making PVS a valuable synthon for more complex cyclic systems.

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene

This protocol outlines the cycloaddition of this compound with freshly cracked cyclopentadiene.

Materials:

-

This compound

-

Dicyclopentadiene

-

Apparatus for cracking dicyclopentadiene (distillation setup)

-

Solvent (e.g., Toluene, Dichloromethane)

-

Standard laboratory glassware and stirring apparatus

-

Purification apparatus (e.g., recrystallization or column chromatography)

Procedure:

-

Cracking of Dicyclopentadiene: In a fume hood, gently heat dicyclopentadiene in a distillation apparatus to approximately 180 °C. Collect the cyclopentadiene monomer by distillation, keeping the receiving flask cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent.

-

Cool the solution in an ice bath and slowly add the freshly prepared cyclopentadiene (1.2-1.5 eq.).

-

Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the Diels-Alder adduct. The endo isomer is typically the major product.

Expected Yield: High yields are common for this reaction.

The concerted mechanism of the Diels-Alder reaction is illustrated below.

Caption: Concerted mechanism of the Diels-Alder reaction with this compound.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. Through Michael addition followed by intramolecular cyclization, a range of nitrogen- and oxygen-containing heterocycles can be accessed. For example, reaction with N-heterocycles can lead to N-alkylated products.[6]

Polymer Chemistry

The vinyl group of this compound allows it to undergo polymerization and copolymerization reactions.[7][8] The resulting polymers, polysulfones, are known for their high-performance properties, including thermal stability and chemical resistance, making them useful in materials science.[9]

Role in Drug Development and Chemical Biology

The this compound motif is present in a number of biologically active molecules and has been explored in drug discovery. Its ability to act as a covalent inhibitor by reacting with nucleophilic residues, such as cysteine in enzyme active sites, is a key aspect of its biological activity.[10]

Inhibition of the NLRP3 Inflammasome

This compound and its derivatives have been identified as inhibitors of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome, a multiprotein complex involved in the innate immune response.[11][12] Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. This compound derivatives, such as BAY 11-7082, have been shown to inhibit NLRP3 inflammasome activation, in part by alkylating cysteine residues in the NLRP3 ATPase domain.[13]

The following diagram illustrates the simplified signaling pathway of NLRP3 inflammasome activation and the inhibitory action of this compound derivatives.

References

- 1. This compound 99 5535-48-8 [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. CN102126995A - Improved preparation process of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Polymerization of 4-Vinylbenzylphenylsulfone | Journal of Research Updates in Polymer Science [neolifescience.com]

- 9. lifescienceglobal.com [lifescienceglobal.com]

- 10. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]

- 11. Design, synthesis and biological evaluation of this compound based NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. "Characterization of the NLRP3 Inflammasome: Inhibitors, Activators, an" by Christine A Juliana [jdc.jefferson.edu]

- 13. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

Phenyl Vinyl Sulfone: A Technical Guide to its Discovery and Application as a Cysteine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine proteases are a class of enzymes that play critical roles in a multitude of physiological and pathophysiological processes, including protein degradation, antigen presentation, and parasite life cycles. Their dysregulation is implicated in various diseases, making them attractive targets for therapeutic intervention. The discovery of potent and selective inhibitors for these enzymes is a key focus in drug development. Among the various classes of inhibitors, irreversible covalent inhibitors have gained significant attention due to their potential for high potency and prolonged duration of action.

This technical guide delves into the discovery and characterization of phenyl vinyl sulfone as a highly effective and versatile "warhead" for the irreversible inhibition of cysteine proteases. Peptidyl vinyl sulfones were initially developed as inhibitors of papain and later optimized for specificity against various human and parasitic cysteine proteases.[1] This document provides a comprehensive overview of their mechanism of action, structure-activity relationships, and the experimental protocols used to validate their efficacy.

Mechanism of Action: Covalent Modification

Phenyl vinyl sulfones function as irreversible inhibitors by forming a stable covalent bond with the catalytic cysteine residue within the active site of the protease.[2][3] This mechanism-based inhibition proceeds via a Michael addition reaction. The sulfone group acts as a strong electron-withdrawing group, polarizing the vinyl group and making its β-carbon highly electrophilic. The deprotonated thiol group (thiolate) of the active site cysteine acts as a nucleophile, attacking the β-carbon of the vinyl sulfone. This results in the formation of a stable thioether linkage, effectively and irreversibly inactivating the enzyme.[3][4]

The selectivity of vinyl sulfones for cysteine proteases over other classes, such as serine proteases, is a key advantage.[4][5] This selectivity arises from the specific recognition elements of the inhibitor scaffold that guide the vinyl sulfone warhead to the active site and the unique nucleophilicity of the cysteine thiolate.

Discovery and Structure-Activity Relationship (SAR)

The development of potent this compound inhibitors has been largely driven by structure-activity relationship (SAR) studies. These studies have systematically explored how modifications to different parts of the inhibitor molecule affect its potency against target proteases, such as the falcipains from Plasmodium falciparum, the causative agent of malaria.[1]

Key findings from SAR studies on peptidyl vinyl sulfones targeting falcipain-2 and falcipain-3 include:

-

P2 Position: A strong preference for a Leucine (Leu) residue at the P2 position is observed for both enzymes.[1]

-

P1' Substituent: Larger substituents on the prime side of the scissile bond, such as a naphthyl group instead of a phenyl group on the vinyl sulfone, can improve inhibitor binding and activity.[1]

-

P3 Position: The nature of the P3 substituent significantly impacts antiparasitic activity. For instance, compounds with an isonipecotic ester moiety at P3 showed high efficacy against both the isolated enzymes and cultured parasites.[1]

-

Vinyl Sulfone Moiety: Vinyl sulfones and vinyl sulfonamides tend to exhibit greater activity against parasites compared to vinyl sulfonate esters.[1]

Data Presentation

The following table summarizes the structure-activity relationship data for a series of peptidyl vinyl sulfone inhibitors against the P. falciparum cysteine protease falcipain-2 and their corresponding efficacy in inhibiting parasite development.

| Compound ID | P3 Substituent | P2 Substituent | P1' Substituent | Falcipain-2 IC₅₀ (nM) | Parasite Development IC₅₀ (nM) |

| 290 | Morpholine urea | Leu | homoPhe-Ph | 4.8 ± 0.3 | 8 ± 2 |

| 325 | N,N-Dimethylglycine | Leu | homoPhe-Ph | 11.0 ± 0.9 | 10 ± 2 |

| 328 | Isonipecotic acid methyl ester | Leu | homoPhe-Ph | 1.6 ± 0.1 | 12 ± 2 |

| 341 | Isonipecotic acid ethyl ester | Leu | homoPhe-Ph | 2.1 ± 0.3 | 7 ± 1 |

| 345 | N-Methylpiperazine urea | Leu | homoPhe-Ph | 2.7 ± 0.2 | 10 ± 3 |

| 351 | Isonipecotic acid propyl ester | Leu | homoPhe-Ph | 2.3 ± 0.2 | 9 ± 1 |

Data adapted from Rosenthal, P. J., et al. (2006). Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones. Antimicrobial Agents and Chemotherapy.

Experimental Protocols

The characterization of this compound inhibitors requires a suite of biochemical and biophysical assays. Detailed below are representative protocols for determining inhibitory potency and confirming the mechanism of action.

In Vitro Cysteine Protease Inhibition Assay (IC₅₀ Determination)

This protocol describes a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target cysteine protease.

Materials:

-

Recombinant active cysteine protease (e.g., falcipain-2).

-

This compound inhibitor stock solution (in DMSO).

-

Fluorogenic substrate (e.g., Z-Leu-Arg-AMC).

-

Assay Buffer: 100 mM sodium acetate, 10 mM DTT, pH 5.5.[6]

-

DMSO for dilutions.

-

Black, flat-bottom 96-well microplate.

-

Fluorescence microplate reader (Excitation: 355 nm, Emission: 460 nm).[6]

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the this compound inhibitor in DMSO. Then, create intermediate dilutions in Assay Buffer.

-

Assay Plate Setup: In the 96-well plate, add 50 µL of Assay Buffer to all wells. Add 2 µL of the diluted inhibitor to the test wells. For control wells (100% activity), add 2 µL of DMSO.[6]

-

Enzyme Addition and Pre-incubation: Prepare a solution of the cysteine protease in Assay Buffer at twice the desired final concentration. Add 50 µL of this enzyme solution to all wells except the blank wells (add 50 µL of Assay Buffer to blanks). Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[6]

-

Reaction Initiation: Prepare the fluorogenic substrate solution in Assay Buffer. Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 15-30 minutes at 37°C.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.

-

Normalize the rates relative to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Mass Spectrometry for Covalent Adduct Confirmation

This method is used to confirm the irreversible covalent binding of the inhibitor to the target protease.

Materials:

-

Purified cysteine protease.

-

This compound inhibitor.

-

Incubation Buffer (e.g., 100 mM sodium acetate, pH 5.5).

-

Mass spectrometer (e.g., ESI-MS).[7]

Procedure:

-

Incubation: Incubate the purified protease with a molar excess (e.g., 5-10 fold) of the this compound inhibitor in the incubation buffer for 1-2 hours at room temperature. A control sample with the enzyme and DMSO should be run in parallel.

-

Sample Preparation: Desalt the protein-inhibitor mixture to remove unbound inhibitor and buffer components. This can be done using techniques like dialysis, size-exclusion chromatography, or ZipTip purification.

-

Mass Spectrometry Analysis: Analyze the desalted samples by ESI-MS.

-

Data Analysis: Compare the molecular weight of the inhibitor-treated enzyme with the control enzyme. A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.[7][8]

Synthesis of Peptidyl Phenyl Vinyl Sulfones

The synthesis of peptidyl phenyl vinyl sulfones typically involves standard peptide coupling chemistry combined with a Horner-Wadsworth-Emmons reaction to install the vinyl sulfone moiety.[1][2]

References

- 1. Structure-Activity Relationships for Inhibition of Cysteine Protease Activity and Development of Plasmodium falciparum by Peptidyl Vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 3. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]

- 8. pubs.acs.org [pubs.acs.org]

The Biological Activity of Phenyl Vinyl Sulfone: An Early-Stage Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl vinyl sulfone (PVS) and its derivatives have long been recognized as a versatile class of compounds with significant biological activity. At the core of their function lies the vinyl sulfone moiety, which acts as a potent Michael acceptor. This electrophilic nature allows PVS to form covalent bonds with nucleophilic residues in proteins, most notably the thiol group of cysteine. This irreversible interaction underpins its broad-spectrum inhibitory effects against various enzyme families and its influence on key signaling pathways. This technical guide provides an in-depth analysis of the early studies on the biological activity of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation.

Core Mechanism of Action: The Michael Addition

The primary mechanism by which this compound exerts its biological effects is through a Michael-type addition reaction. The electron-withdrawing sulfonyl group renders the terminal carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack. In a biological context, the deprotonated thiol (thiolate) of a cysteine residue acts as the nucleophile, attacking the β-carbon of the vinyl sulfone. This is followed by protonation of the resulting carbanion to form a stable, irreversible thioether linkage. This covalent modification of cysteine residues, often found in the active sites of enzymes, leads to their inactivation.

Figure 1: Mechanism of this compound Action.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data from early studies on the biological activity of this compound and its derivatives against various targets.

Table 1: Inhibition of Cysteine Proteases by this compound Derivatives

| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference |

| Leu-homoPhe-PVS | Falcipain-2 | <100 | [1] |

| Peptidyl Vinyl Sulfones | Falcipain-2 | Low nanomolar range | [1] |

Table 2: Inhibition of NLRP3 Inflammasome by this compound-Based Inhibitors

| Compound | Target | IC50 (µM) | Reference |

| Compound 7a | NLRP3 Inflammasome | 1.83 ± 0.28 | [2] |

| Compound 5b | NLRP3 Inflammasome | 0.91 ± 0.06 | [2] |

Table 3: Activation of Nrf2 Signaling by Vinyl Sulfone Derivatives

| Compound | Assay | EC50 (nM) | Reference |

| Compound 17e | Nrf2 Activation | 346 | [3] |

| Lead Compound 1 | Nrf2 Activation | 530 | [3] |

| Vinyl Sulfonate 3c | Nrf2 Activation | 76 | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early studies of this compound are provided below.

Cysteine Protease Inhibition Assay